(2S)-4-Ethenylideneoctan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Ethenylideneoctan-2-OL is an organic compound with a unique structure characterized by the presence of an ethenylidene group attached to an octan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Ethenylideneoctan-2-OL typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the use of a Grignard reaction, where an appropriate alkyl halide is reacted with magnesium in an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic processes. These methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Ethenylideneoctan-2-OL can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenylidene group can be reduced to form an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield an aldehyde or ketone, while reduction of the ethenylidene group may yield an alkane.
Scientific Research Applications
(2S)-4-Ethenylideneoctan-2-OL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme-substrate interactions or as a model compound for studying metabolic pathways.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2S)-4-Ethenylideneoctan-2-OL exerts its effects depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyoctanoic Acid: Similar in structure but with a carboxylic acid group instead of an alcohol.
(2S)-2-Phenylcyclopropanaminium: Contains a cyclopropane ring and is used in different applications.
Uniqueness
(2S)-4-Ethenylideneoctan-2-OL is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
821782-83-6 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
InChI |
InChI=1S/C10H18O/c1-4-6-7-10(5-2)8-9(3)11/h9,11H,2,4,6-8H2,1,3H3/t9-/m0/s1 |
InChI Key |
MZWWJPGKWZJFES-VIFPVBQESA-N |
Isomeric SMILES |
CCCCC(=C=C)C[C@H](C)O |
Canonical SMILES |
CCCCC(=C=C)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.